molecular formula C17H14ClN3O2 B11361044 N-(5-chloropyridin-2-yl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

N-(5-chloropyridin-2-yl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11361044
M. Wt: 327.8 g/mol
InChI Key: CLAKEVHGTSDFJV-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a chloropyridine moiety with a dimethylphenyl group and an oxazole ring, making it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloropyridine moiety: This step often involves nucleophilic substitution reactions where a chloropyridine derivative reacts with an appropriate nucleophile.

    Attachment of the dimethylphenyl group: This can be done using Friedel-Crafts acylation or alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This can be used to remove oxygen or introduce hydrogen into the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(5-chloropyridin-2-yl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and targets can vary depending on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloropyridin-2-yl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide is unique due to the presence of both the chloropyridine and dimethylphenyl groups, which confer specific chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C17H14ClN3O2

Molecular Weight

327.8 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H14ClN3O2/c1-10-3-4-12(7-11(10)2)15-8-14(21-23-15)17(22)20-16-6-5-13(18)9-19-16/h3-9H,1-2H3,(H,19,20,22)

InChI Key

CLAKEVHGTSDFJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC=C(C=C3)Cl)C

Origin of Product

United States

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